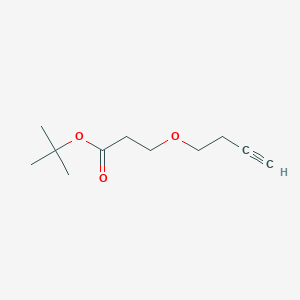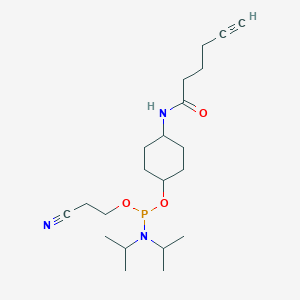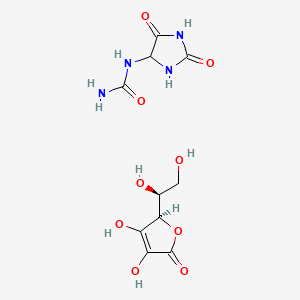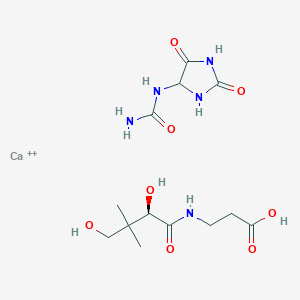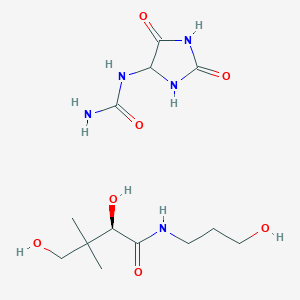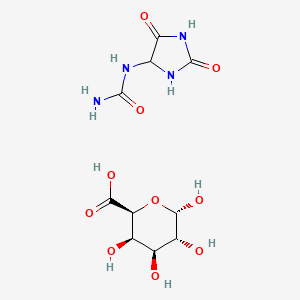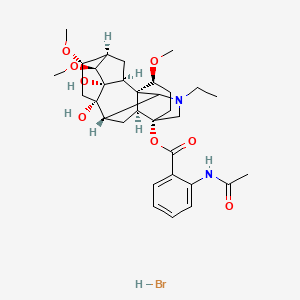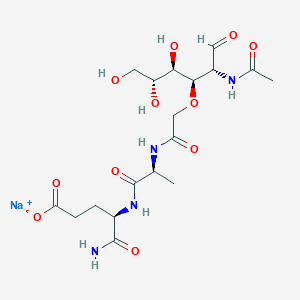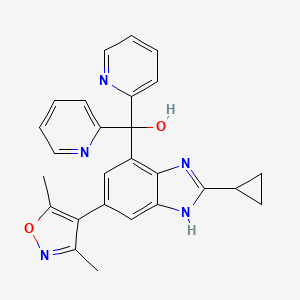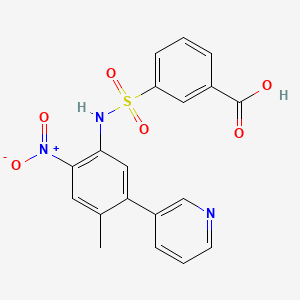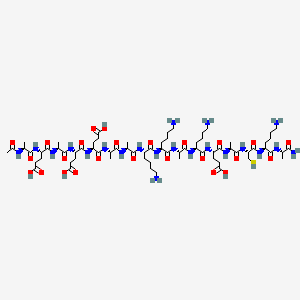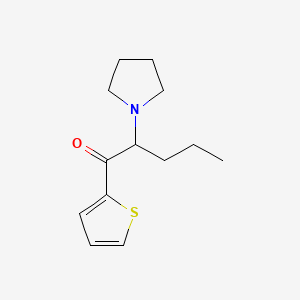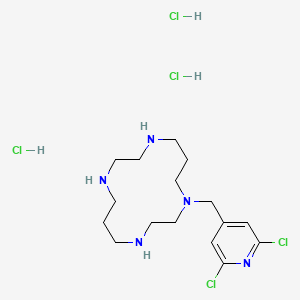
1,4,8,11-Tetraazacyclotetradecane, 1-((2,6-dichloro-4-pyridinyl)methyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMD-3451 trihydrochloride is a CCR5/CXCR4 dual antagonist that may be useful in the treatment of HIV.
Wissenschaftliche Forschungsanwendungen
Proton-Driven Self-Assembled Systems
1,4,8,11-tetraazacyclotetradecane (cyclam) is utilized in proton-driven self-assembled systems. Its protonated forms can host cyanide metal complexes. This has been investigated in systems like Ru(bpy)(CN)4 with 1,4,8,11-tetrakis(naphthylmethyl)cyclam. These systems exhibit unique optical properties and can be disrupted by various stimuli, including acid and base, demonstrating applications in optical outputs and logic systems (Bergamini et al., 2004).
Metal Complexes with Macrocyclic Ligands
The compound has significant importance in the synthesis, properties, and complexation of metal complexes. N-methyl substituted macrocycles of this compound have been shown to form distinct geometries and coordination structures with metals like Ni2+ and Cu2+. This provides insights into the interactions of macrocyclic ligands with metal ions, valuable for inorganic chemistry and material science (Buxtorf & Kaden, 1974).
Structural Characterization of Cadmium Complexes
The functionalized ligand version of this compound is used in synthesizing and characterizing cadmium complexes. These complexes have been studied for their unique structural properties, including coordination geometries and extended polymeric structures. Such research contributes to the understanding of metal-ligand interactions and the development of novel materials (Ma & Ran, 2011).
Tricyclic Ligands on Cyclam Core
Tricyclic compounds based on a functionalized cyclam core have been synthesized, showing the potential for forming complex structures with metal ions like manganese(II). These compounds exhibit specific conformational properties and reactivity, highlighting the versatility of cyclam-based ligands in coordination chemistry (Subik, Białońska, & Wołowiec, 2011).
Synthesis and Antimicrobial Activities
1,4,8,11-Tetraazacyclotetradecane derivatives have been synthesized and studied for their antimicrobial activities. These studies contribute to the field of medicinal chemistry, exploring the potential of cyclam derivatives as antimicrobial agents (Roy et al., 2007).
Novel Hydrogen-Bonding Associations
This compound, in its modified forms, exhibits unique hydrogen-bonding associations, influencing its crystallization and molecular structure. Such properties are crucial in understanding molecular interactions and designing materials with specific properties (Harrowfield et al., 2005).
Eigenschaften
CAS-Nummer |
255382-96-8 |
|---|---|
Produktname |
1,4,8,11-Tetraazacyclotetradecane, 1-((2,6-dichloro-4-pyridinyl)methyl)-, trihydrochloride |
Molekularformel |
C16H30Cl5N5 |
Molekulargewicht |
469.7 |
IUPAC-Name |
1,4,8,11-Tetraazacyclotetradecane, 1-((2,6-dichloro-4-pyridinyl)methyl)-, trihydrochloride |
InChI |
1S/C16H27Cl2N5.3ClH/c17-15-11-14(12-16(18)22-15)13-23-9-2-5-20-7-6-19-3-1-4-21-8-10-23;;;/h11-12,19-21H,1-10,13H2;3*1H |
InChI-Schlüssel |
VMPSPJAKJZDOSU-UHFFFAOYSA-N |
SMILES |
c1c(cc(nc1Cl)Cl)CN2CCCNCCNCCCNCC2.Cl.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AMD-3451 trihydrochloride, AMD 3451 trihydrochloride, AMD3451 trihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



